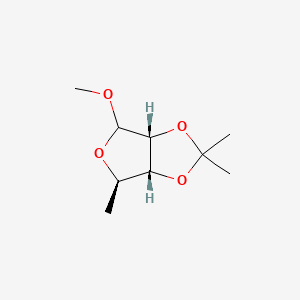

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

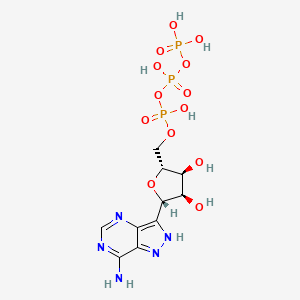

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside (M5DRI) is a novel and promising synthetic compound that has recently been developed to potentially be used in a variety of biochemical and physiological applications. M5DRI is a simple sugar derivative that has been designed to possess both a hydrophobic and a hydrophilic region, making it an ideal candidate for the study of various biological functions. Its unique structure and properties make it an attractive and versatile molecule for research and development.

科学的研究の応用

Antiviral Research

Methyl 5-deoxy-2,3-O-isopropylidene-D-ribofuranoside plays a crucial role in studying viral infections caused by both DNA and RNA viruses. Its unique characteristics allow it to inhibit viral replication and hinder viral attachment to host cells . Researchers investigate its potential as an antiviral agent, aiming to develop novel treatments for viral diseases.

Cancer Research

This compound finds extensive application in cancer research. Specifically, it has been studied in the context of various malignancies, including leukemia and lung cancer . Researchers explore its effects on cancer cell growth, apoptosis, and metastasis. Understanding its mechanisms of action may lead to targeted therapies for cancer patients.

Structural Studies

Researchers employ high-resolution NMR (nuclear magnetic resonance) spectroscopy to analyze the compound’s structure. Detailed spectral data provide insights into its conformation, bond angles, and interactions with other molecules. Additionally, single-crystal X-ray diffraction analysis helps elucidate its crystal structure .

作用機序

Target of Action

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside, also known as 5-Deoxy-2,3-O-(1-methylethylidene)-D-ribofuranoside Methyl Ether, is a synthetic compound extensively applied within the biomedical industry . It is primarily used for studying cancer and is an impurity of Capecitabine , an antineoplastic agent . Capecitabine is a prodrug of Doxifluridine , suggesting that the primary targets of this compound are likely to be involved in the pathways of cancer cell proliferation and survival.

Mode of Action

It has been studied in terms of its conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . These conformations could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound is involved in the quaternization reaction with selected aliphatic and heterocyclic aromatic amines . This reaction is performed on a micro scale and could potentially affect various biochemical pathways . .

Result of Action

Given its use in studying cancer and its role as an impurity in Capecitabine , it can be inferred that the compound may have some influence on cancer cell proliferation and survival.

Action Environment

It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound . Proper personal protective equipment should be used, and adequate ventilation should be ensured .

特性

IUPAC Name |

(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHBZJGMAYMLBE-XDTPYFJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)

![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)

![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)